2,4-Diethylbenzo[d]oxazole
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Overview
Description
2,4-Diethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with ethyl groups attached at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with ethyl aldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts like metal catalysts or nanocatalysts can be used to enhance the reaction efficiency . The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,4-Diethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Diethylbenzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure.
Isoxazoles: Differ in the position of the nitrogen and oxygen atoms in the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Uniqueness
2,4-Diethylbenzo[d]oxazole is unique due to the presence of ethyl groups at the 2 and 4 positions, which can influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit distinct properties and applications .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2,4-diethyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-3-8-6-5-7-9-11(8)12-10(4-2)13-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
WFZOEQJLROPZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)CC |
Origin of Product |
United States |
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